4-Hydrazinoquinoline hydrochloride

Description

BenchChem offers high-quality 4-Hydrazinoquinoline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydrazinoquinoline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

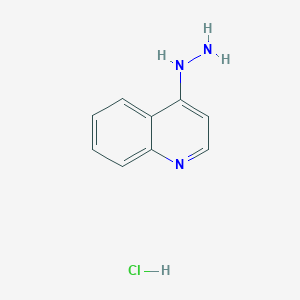

Structure

3D Structure of Parent

Properties

IUPAC Name |

quinolin-4-ylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3.ClH/c10-12-9-5-6-11-8-4-2-1-3-7(8)9;/h1-6H,10H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRAUKLFJWHVIGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590617 | |

| Record name | 4-Hydrazinylquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68500-41-4 | |

| Record name | 4-Hydrazinylquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Hydrazinoquinoline hydrochloride CAS number and structure

An In-depth Technical Guide to 4-Hydrazinoquinoline Hydrochloride: Synthesis, Reactivity, and Applications for the Research Professional

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Hydrazinoquinoline hydrochloride, a versatile heterocyclic building block. Designed for researchers, medicinal chemists, and drug development scientists, this document moves beyond a simple recitation of facts to deliver field-proven insights into its synthesis, chemical behavior, and potential applications. We will explore the causality behind experimental choices and provide the foundational knowledge necessary for its effective use in the laboratory.

Core Compound Identity and Physicochemical Properties

4-Hydrazinoquinoline hydrochloride is a quinoline derivative featuring a hydrazine substituent at the C4 position, supplied as its hydrochloride salt to improve stability and handling. The quinoline core is a privileged scaffold in medicinal chemistry, and the reactive hydrazine moiety serves as a versatile chemical handle for constructing more complex molecules.

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 68500-41-4 | [1][2] |

| Molecular Formula | C₉H₉N₃ · HCl | [1][3][4] |

| Molecular Weight | 195.65 g/mol | [1][3][4] |

| Physical Form | Solid | [4] |

| Canonical SMILES | NNC1=CC=NC2=CC=CC=C12.Cl | [4] |

| InChI Key | WRAUKLFJWHVIGP-UHFFFAOYSA-N | [4] |

| InChI String | 1S/C9H9N3.ClH/c10-12-9-5-6-11-8-4-2-1-3-7(8)9;/h1-6H,10H2,(H,11,12);1H | [4] |

Chemical Structure:

Figure 1. Structure of 4-Hydrazinoquinoline hydrochloride.

Synthesis Protocol: A Self-Validating Approach

The synthesis of 4-Hydrazinoquinoline hydrochloride is most reliably achieved via nucleophilic aromatic substitution (SNAr) of a suitable precursor, 4-chloroquinoline, with hydrazine. The hydrochloride salt is typically formed in situ or during workup.

Rationale and Mechanistic Considerations

The quinoline ring is electron-deficient, particularly at the C2 and C4 positions, due to the electron-withdrawing effect of the ring nitrogen. This electronic property makes these positions susceptible to attack by nucleophiles. 4-Chloroquinoline is an ideal starting material as chlorine is a good leaving group in SNAr reactions. Hydrazine hydrate is used in excess to serve as both the nucleophile and a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product. The use of an alcohol solvent like ethanol or isopropanol is standard as it readily dissolves the reactants and is relatively inert under the reaction conditions.

Detailed Experimental Protocol

Reaction: 4-Chloroquinoline + Hydrazine Hydrate → 4-Hydrazinoquinoline

Caption: General workflow for the synthesis of 4-Hydrazinoquinoline.

Step-by-Step Methodology:

-

Vessel Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloroquinoline (10.0 g, 61.1 mmol).

-

Reagent Addition: Add 100 mL of ethanol to dissolve the starting material. To this solution, add hydrazine hydrate (29.7 mL, 611 mmol, 10 eq.) dropwise at room temperature. The addition may be slightly exothermic.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting 4-chloroquinoline spot is no longer visible.

-

Product Isolation: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath for 1 hour. A precipitate will form. Collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake with a small amount of cold ethanol (2 x 20 mL) to remove residual hydrazine and other impurities.

-

Purification (Recrystallization): For higher purity, dissolve the crude solid in a minimal amount of hot ethanol or an ethanol/water mixture. Allow the solution to cool slowly to room temperature, then place it in a refrigerator to maximize crystal formation. Filter the purified crystals and dry them under vacuum at 40-50°C. The product is typically isolated as the hydrochloride salt due to the presence of HCl generated from the reaction or added during workup.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of 4-Hydrazinoquinoline hydrochloride stems from the high reactivity of the terminal nitrogen of the hydrazine group. This moiety can act as a potent nucleophile or be readily transformed into other functional groups, making it a valuable synthon.

Formation of Hydrazones (Schiff Bases)

The most common reaction of hydrazines is condensation with aldehydes and ketones to form hydrazones. This reaction is fundamental in medicinal chemistry for linking the quinoline scaffold to other pharmacophores. The resulting hydrazone linkage (-C=N-NH-) is often a key structural motif in bioactive compounds, including those with antimicrobial and antitubercular properties.

Synthesis of Fused Heterocyclic Systems

The hydrazine group is a precursor for constructing various nitrogen-containing heterocycles. For example, reaction with 1,3-dicarbonyl compounds can yield pyrazoles, while reaction with α-haloketones can lead to the formation of pyridazine rings. These reactions expand the chemical space accessible from 4-Hydrazinoquinoline, enabling the synthesis of novel pentacyclic or other complex heterocyclic systems with therapeutic potential.[5][6]

Derivatization Agent for Bioanalysis

Hydrazine-containing reagents are widely used to derivatize carbonyl-containing biomolecules (ketones, aldehydes) and carboxylic acids for enhanced detection in analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8] The quinoline moiety provides a strong chromophore for UV detection and is readily ionized for mass spectrometry, improving sensitivity. While 2-Hydrazinoquinoline has been specifically reported for this purpose, the 4-isomer is expected to have similar utility in metabolomics and other bioanalytical applications.[7]

Caption: Key reaction pathways for 4-Hydrazinoquinoline.

Analytical Characterization Profile

While specific vendor-supplied analytical data may be limited[3], a researcher can confidently verify the identity and purity of synthesized 4-Hydrazinoquinoline hydrochloride using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Expect aromatic protons of the quinoline ring system (typically between 7.0-9.0 ppm). The protons of the hydrazine group (-NH-NH₂) may appear as broad signals, and their chemical shift can be concentration-dependent and may exchange with D₂O. The hydrochloride salt form will influence the chemical shifts, particularly of protons near the nitrogen atoms. |

| ¹³C NMR | Expect 9 distinct carbon signals for the quinoline ring. Aromatic carbons will typically appear in the 110-150 ppm range. |

| IR Spectroscopy | Look for characteristic N-H stretching vibrations from the hydrazine group (typically 3100-3400 cm⁻¹). Aromatic C-H and C=C/C=N stretching bands will also be present in the 3000-3100 cm⁻¹ and 1500-1650 cm⁻¹ regions, respectively. |

| Mass Spectrometry | In ESI+ mode, expect to see the molecular ion for the free base [M+H]⁺ at m/z 160.1. |

| Purity (HPLC) | Purity should be assessed using a reverse-phase HPLC method (e.g., C18 column) with a mobile phase of acetonitrile/water containing a modifier like TFA or formic acid. Detection at 254 nm is appropriate. |

Safety, Handling, and Storage

As with any hydrazine derivative, appropriate safety precautions are critical. Researchers must consult the full Safety Data Sheet (SDS) before handling.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[9][10] All handling should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[9][11]

-

Handling: Avoid all personal contact, including inhalation and skin/eye contact.[10] Avoid generating dust. Keep away from strong oxidizing agents, open flames, and heat sources.[11][12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[10][12] It is classified as a combustible solid.[3][4]

-

First Aid:

-

Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[9][11]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[9][11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11][12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[9]

-

References

-

Al-Issa, S. A., et al. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 27(7), 2125. [Link]

-

PubChem. 4-Hydrazinoquinoline | C9H9N3. [Link]

-

Al-Issa, S. A., et al. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. PMC. [Link]

-

PubChem. 7-Chloro-4-hydrazinylquinoline | C9H8ClN3. [Link]

-

Mbuva, H., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(23), 5756. [Link]

-

Zhang, A., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. International Journal of Molecular Sciences, 14(11), 21691–21706. [Link]

-

PrepChem.com. Synthesis of 2-Hydrazinoquinoline. [Link]

-

ResearchGate. How to prepare 4-hydrazino pyridine?. [Link]

-

Zhang, A., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. ResearchGate. [Link]

-

Kamal, A., et al. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. Molecules, 26(4), 869. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 4-HYDRAZINOQUINOLINE HYDROCHLORIDE | 68500-41-4 [amp.chemicalbook.com]

- 3. 4-Hydrazinoquinoline hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-Hydrazinoquinoline hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tcichemicals.com [tcichemicals.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. merckmillipore.com [merckmillipore.com]

- 12. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Synthesis of 4-Hydrazinoquinoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydrazinoquinoline and its derivatives are pivotal intermediates in the synthesis of a wide array of biologically active compounds and pharmaceutical agents. This technical guide provides an in-depth exploration of the synthesis of 4-Hydrazinoquinoline hydrochloride, a common salt form that enhances stability and handling. The primary focus is on the well-established nucleophilic aromatic substitution (SNAr) reaction between 4-chloroquinoline and hydrazine hydrate. This document offers a detailed examination of the reaction mechanism, a step-by-step experimental protocol, methods for product characterization and validation, and critical safety considerations. The aim is to equip researchers with the necessary expertise to perform this synthesis efficiently and safely, ensuring a high-purity final product.

Section 1: The Nucleophilic Aromatic Substitution (SNAr) Pathway: Principle and Mechanism

The synthesis of 4-hydrazinoquinoline from 4-chloroquinoline is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. In this pathway, the electron-rich hydrazine molecule acts as the nucleophile, attacking the electron-deficient C4 position of the quinoline ring.

Causality of Reactivity: The quinoline ring is inherently electron-deficient due to the electron-withdrawing effect of the nitrogen atom. This effect is most pronounced at the C2 and C4 positions. The chlorine atom at the C4 position is a good leaving group, further activating the ring for nucleophilic attack. Hydrazine (NH₂NH₂), with its lone pair of electrons on the nitrogen atoms, is a potent nucleophile, readily attacking the electrophilic carbon. The reaction typically proceeds via a Meisenheimer-like intermediate, where the aromaticity of the quinoline ring is temporarily disrupted. The subsequent departure of the chloride ion restores aromaticity and yields the 4-hydrazinoquinoline product.

The reaction is often carried out in a protic solvent like ethanol, which can facilitate the proton transfers involved in the mechanism. The final step involves treatment with hydrochloric acid to precipitate the more stable hydrochloride salt.

Diagram 1: Reaction Mechanism of 4-Hydrazinoquinoline Synthesis

A Comprehensive Technical Guide to 4-Hydrazinoquinoline Hydrochloride: Solubility and Stability for the Research Professional

This guide provides an in-depth analysis of the physicochemical properties of 4-Hydrazinoquinoline hydrochloride (CAS: 68500-41-4), focusing on its solubility and stability.[1][2] Designed for researchers, medicinal chemists, and formulation scientists, this document moves beyond simple data presentation to explain the underlying chemical principles and provide robust, field-tested protocols for empirical determination. Our objective is to equip you with the necessary knowledge to confidently handle, formulate, and troubleshoot challenges associated with this compound in a drug discovery and development setting.

Core Physicochemical Characteristics

4-Hydrazinoquinoline hydrochloride is a heterocyclic organic compound featuring a quinoline core substituted with a hydrazine group at the 4-position.[3] It is supplied as a hydrochloride salt, a common strategy to enhance the aqueous solubility and stability of basic nitrogen-containing molecules. The molecule's behavior in solution is governed by the interplay between the aromatic quinoline ring system, the basic and reactive hydrazine moiety, and the ionic character imparted by the hydrochloride salt.

Understanding these structural features is paramount, as they directly influence the compound's solubility across various solvent systems and its susceptibility to degradation under common laboratory and storage conditions.

Solubility Profile: From Theory to Practice

Solubility is a critical determinant of a compound's utility, impacting everything from reaction kinetics in synthetic chemistry to bioavailability in pharmacology. The hydrochloride salt form suggests a predisposition for solubility in polar, protic solvents.

Factors Influencing Solubility

-

pH-Dependent Solubility: The hydrazine group and the quinoline nitrogen are basic and can be protonated.[4] Consequently, the solubility of 4-Hydrazinoquinoline hydrochloride is expected to be highly pH-dependent. In acidic to neutral aqueous media, the compound will exist predominantly in its protonated, more soluble ionic form. As the pH increases into the alkaline range, deprotonation will lead to the formation of the less soluble free base, potentially causing precipitation.

-

Solvent Polarity: As a salt, the compound favors polar solvents capable of solvating both the cation and the chloride anion. Protic solvents like water and methanol are generally effective.

-

Co-solvents: In drug discovery, Dimethyl Sulfoxide (DMSO) is a frequently used solvent for creating high-concentration stock solutions.[5] While the compound is likely highly soluble in neat DMSO, the introduction of even small percentages of DMSO into an aqueous buffer can significantly, and sometimes non-linearly, impact the apparent aqueous solubility.[6][7] This is a critical consideration for screening assays where stock solutions in DMSO are diluted into aqueous buffers.[8]

Quantitative and Qualitative Solubility Data

A review of available literature indicates a scarcity of specific quantitative solubility data for 4-Hydrazinoquinoline hydrochloride. The information available is summarized below, highlighting the need for empirical determination in the specific solvent system of interest.[9]

| Solvent | Chemical Class | Quantitative Solubility | Qualitative Solubility | Source(s) |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Data not available | Likely High | [5][10] |

| Water | Protic, Polar | Data not available | Soluble (as hydrochloride salt) | [9] |

| Methanol | Protic, Polar | Data not available | Soluble | [11] |

| Ethanol/Water Mixture | Protic, Polar | Data not available | Soluble (often used for recrystallization) | [9] |

Note: The hygroscopic nature of DMSO can influence solubility; using a fresh, anhydrous grade is recommended for preparing stock solutions.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

To obtain reliable, quantitative solubility data, the shake-flask method remains the gold standard. It measures the equilibrium solubility of a compound in a given solvent system.

Principle: An excess of the solid compound is agitated in the solvent of interest for a sufficient period to reach equilibrium. The saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the filtrate is determined analytically.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of 4-Hydrazinoquinoline hydrochloride (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of the selected solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The presence of visible solid material is essential.

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a minimum of 24 hours. A 48-hour period is often preferred to ensure equilibrium is reached, which can be confirmed by taking measurements at multiple time points (e.g., 24h and 48h) and ensuring the concentration does not change.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant. To avoid aspirating solid particles, it is best to sample from the top of the liquid. Immediately filter the sample through a low-binding 0.22 µm syringe filter (e.g., PVDF) into a clean vial. Causality Note: Filtration is a critical step to ensure that only the dissolved compound is measured. Failure to remove all particulate matter will lead to a significant overestimation of solubility.

-

Dilution: Dilute the filtrate with an appropriate mobile phase or solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted filtrate using a validated, stability-indicating HPLC-UV method against a standard curve prepared with known concentrations of 4-Hydrazinoquinoline hydrochloride.

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile: Degradation Pathways and Prevention

The chemical stability of a compound dictates its shelf-life, informs storage conditions, and is a critical component of regulatory submissions.[12][13] The hydrazine moiety in 4-Hydrazinoquinoline hydrochloride is a known structural liability, making it susceptible to specific degradation pathways.[14]

Predicted Degradation Pathways

Based on the chemistry of hydrazines and quinolines, the following degradation pathways are most probable:

-

Oxidation: The hydrazine group is readily oxidized, especially in the presence of oxygen, metal ions, or oxidizing agents.[14][15] This can lead to the formation of a diazene intermediate, which can undergo further reactions or decomposition to yield nitrogen gas and other products. This is often the primary degradation route for hydrazine-containing compounds and can be visually indicated by a color change (e.g., yellowing) of the solid or solution.[14]

-

Hydrolysis: While the quinoline ring itself is relatively stable, the C-N bond of the hydrazine group could be susceptible to hydrolysis under harsh acidic or basic conditions, potentially cleaving the hydrazine group from the ring. The stability of hydrazine compounds is known to be pH-dependent.[16][17]

-

Photodegradation: Aromatic heterocyclic systems can absorb UV light, leading to photolytic degradation.[18] Exposure to light, particularly high-intensity UV, should be considered a potential risk factor.

Caption: Potential Degradation Pathways for 4-Hydrazinoquinoline HCl.

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify likely degradation products, understand degradation pathways, and develop stability-indicating analytical methods as per ICH guidelines.[12][19] The goal is to achieve modest degradation (typically 5-20%) to ensure that the primary degradants are formed without causing secondary, irrelevant reactions.[19]

Principle: The compound, in solid form or in solution, is subjected to stress conditions more severe than those encountered during accelerated stability testing.[12][20]

Step-by-Step Methodologies:

A stock solution of 4-Hydrazinoquinoline hydrochloride (e.g., 1 mg/mL in a suitable solvent like water or methanol) is typically used for solution-state studies.

-

Acid Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 M to 1 M HCl.

-

Incubate at an elevated temperature (e.g., 60-80°C) for a defined period (e.g., 2, 8, 24 hours).

-

Cool the sample, neutralize with an equivalent amount of base (e.g., NaOH), and dilute for analysis.

-

-

Base Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH.

-

Incubate under the same conditions as acid hydrolysis.

-

Cool the sample, neutralize with an equivalent amount of acid (e.g., HCl), and dilute for analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

-

Incubate at room temperature for a defined period, as oxidation can be rapid.

-

Quench the reaction if necessary and dilute for analysis. Trustworthiness Note: A control sample without the drug substance should be run to ensure no interfering peaks are generated from the oxidant itself.

-

-

Thermal Degradation:

-

Store the solid compound in a thermostatically controlled oven (e.g., 105°C) for a set duration (e.g., 24-72 hours).

-

Also, subject the stock solution to heat (e.g., 60-80°C) in parallel with the hydrolysis samples to distinguish between thermal and hydrolytic degradation.

-

-

Photostability:

-

Expose the solid compound and the stock solution to a controlled light source that provides both cool white fluorescent and near-UV light, as specified in ICH guideline Q1B.[18]

-

A typical exposure is not less than 1.2 million lux hours and 200 watt hours/square meter.

-

A dark control sample, wrapped in aluminum foil, must be stored alongside the exposed sample to differentiate between light-induced and thermal degradation.[18]

-

Analysis of Stressed Samples: All samples, including a non-stressed control, should be analyzed by a suitable stability-indicating method, typically HPLC with UV detection or, for structural elucidation of degradants, LC-MS.[21][22]

Caption: General Workflow for Forced Degradation Studies.

Recommended Handling and Storage

Based on the compound's inherent chemical liabilities, the following handling and storage procedures are recommended to ensure its integrity:

-

Storage: Store 4-Hydrazinoquinoline hydrochloride in a tightly sealed container in a cool (2-8°C), dry, and dark place.[23][24]

-

Inert Atmosphere: For long-term storage, blanketing the container with an inert gas such as argon or nitrogen is advisable to minimize oxidative degradation.[24]

-

Solution Preparation: Prepare solutions fresh whenever possible. If stock solutions in DMSO or other solvents must be stored, they should be kept at -20°C or -80°C in tightly sealed containers. Avoid repeated freeze-thaw cycles.

Conclusion

4-Hydrazinoquinoline hydrochloride is a valuable chemical entity whose utility is critically dependent on a thorough understanding of its solubility and stability. While it exhibits favorable solubility in polar solvents due to its hydrochloride salt form, its solubility is pH-dependent. The primary stability concern arises from the oxidative lability of the hydrazine moiety. Researchers and drug development professionals must account for these properties through careful experimental design, appropriate handling, and the use of validated analytical methods. The protocols and insights provided in this guide serve as a foundational framework for the successful application and development of 4-Hydrazinoquinoline hydrochloride.

References

Sources

- 1. scbt.com [scbt.com]

- 2. 4-Hydrazinoquinoline hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-Hydrazinoquinoline | C9H9N3 | CID 7020411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hydrazine - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. quora.com [quora.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. 2-Hydrazinoquinoline | 15793-77-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. ijrpp.com [ijrpp.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. The effect of pH on sonochemical degradation of hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. fda.gov [fda.gov]

- 19. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Degradation pathways of a corticotropin-releasing factor antagonist in solution and solid states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 23. fishersci.com [fishersci.com]

- 24. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Technical Guide to the Synthetic Versatility of the Hydrazine Moiety in 4-Hydrazinoquinoline

Abstract

The 4-hydrazinoquinoline scaffold is a cornerstone in modern medicinal chemistry, serving as a highly versatile building block for the synthesis of a diverse array of fused heterocyclic systems. The intrinsic reactivity of its hydrazine group—characterized by its potent nucleophilicity and capacity for condensation and subsequent cyclization—enables the construction of novel molecular architectures with significant pharmacological potential. This guide provides an in-depth exploration of the core reactivity patterns of 4-hydrazinoquinoline, detailing the mechanistic underpinnings of its key transformations. We will examine condensation reactions leading to hydrazone intermediates, intramolecular cyclizations that forge pyrazolo- and triazolo-fused quinolines, and unique oxidative dimerization pathways. Each section is supported by field-proven experimental protocols and visual diagrams to offer researchers, scientists, and drug development professionals a comprehensive resource for leveraging this powerful synthetic intermediate.

Introduction: The Strategic Importance of 4-Hydrazinoquinoline

The quinoline ring system is a privileged structure in drug discovery, forming the core of numerous biologically active compounds.[1][2] When functionalized with a hydrazine group at the C-4 position, the resulting molecule, 4-hydrazinoquinoline, is transformed into a potent synthetic intermediate.[3] The reactivity of the hydrazine moiety (-NHNH₂) is the key to its utility; the terminal nitrogen atom acts as a strong nucleophile, while the adjacent nitrogen facilitates cyclization cascades, making it an ideal precursor for constructing fused polycyclic heterocycles.[4]

This guide delves into the principal reaction pathways of the 4-hydrazinoquinoline hydrazine group, providing a framework for its strategic application in the synthesis of complex molecules. Understanding these reactions is critical for the rational design of novel therapeutics, including anti-inflammatory, anticancer, and antimicrobial agents.[5][6]

Foundational Synthesis of 4-Hydrazinoquinoline

The precursor for the majority of reactions discussed herein is synthesized through a standard nucleophilic aromatic substitution. The process typically involves the reaction of 4-chloroquinoline with hydrazine hydrate. This straightforward and efficient method provides high yields of the desired product, setting the stage for subsequent transformations.

Experimental Protocol: Synthesis of 4-Hydrazinoquinoline

-

Reaction Setup: To a solution of 4-chloroquinoline (1.0 eq) in a suitable solvent such as ethanol or 1,2-dichlorobenzene, add an excess of hydrazine hydrate (e.g., 5-10 eq).[1]

-

Heating: Reflux the reaction mixture for a specified period, typically ranging from 4 to 12 hours, while monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature. The product often precipitates out of the solution.

-

Isolation and Purification: Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol or diethyl ether) to remove residual impurities, and dry under vacuum. Recrystallization from a suitable solvent like ethanol can be performed for further purification if necessary.

}

Caption: Workflow for the synthesis of 4-Hydrazinoquinoline.Core Reactivity: Condensation and Cyclization Pathways

The synthetic power of 4-hydrazinoquinoline is most evident in its reactions with carbonyl-containing compounds and other electrophiles. These transformations typically proceed through two distinct, often sequential, phases: initial condensation to form an intermediate, followed by an intramolecular cyclization to yield a stable, fused heterocyclic system.

Condensation Reactions: Formation of Hydrazone Intermediates

The reaction of 4-hydrazinoquinoline with aldehydes and ketones is a classic condensation reaction that yields quinolin-4-ylhydrazones.[7][8] The terminal nitrogen of the hydrazine group acts as a potent nucleophile, attacking the electrophilic carbonyl carbon. This is typically performed under mildly acidic conditions, which catalyze the reaction by protonating the carbonyl oxygen, thereby increasing its electrophilicity.[7]

These hydrazone intermediates are not merely final products; they are crucial, stable synthons that serve as precursors for a variety of subsequent cyclization reactions.[9]

}

Caption: Formation of quinolin-4-ylhydrazones.-

Dissolution: Dissolve 4-hydrazinoquinoline (1.0 eq) in a suitable solvent, such as ethanol.

-

Addition of Carbonyl: Add the corresponding aldehyde or ketone (1.0-1.1 eq) to the solution.

-

Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).[7]

-

Reaction: Stir the mixture at room temperature or under gentle reflux for 1-4 hours. Monitor the reaction by TLC.

-

Isolation: Cool the reaction mixture. The hydrazone product often precipitates and can be collected by filtration.

-

Purification: Wash the solid with cold ethanol and dry under vacuum.

Intramolecular Cyclization: Building Fused Heterocyclic Scaffolds

The true synthetic prowess of 4-hydrazinoquinoline is realized in its cyclization reactions, which generate therapeutically relevant fused ring systems.

The reaction of 4-hydrazinoquinoline with 1,3-dicarbonyl compounds or their equivalents is a powerful method for constructing the pyrazolo[4,3-c]quinoline scaffold.[10][11] This class of compounds has garnered significant attention for its anti-inflammatory and anticancer activities.[6] The reaction proceeds via an initial condensation to form a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

}

Caption: Pathway to Pyrazolo[4,3-c]quinolines.-

Reaction Mixture: Combine 4-hydrazinoquinoline (1.0 eq) and a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 eq) in a solvent like glacial acetic acid or ethanol.

-

Heating: Reflux the mixture for 6-12 hours until TLC analysis indicates the consumption of starting materials.

-

Precipitation: Cool the reaction mixture to room temperature and pour it into ice-water.

-

Isolation: Collect the resulting precipitate by vacuum filtration.

-

Purification: Wash the solid with water and then a small amount of cold ethanol. Recrystallize from a suitable solvent (e.g., ethanol or DMF/water) to obtain the purified product.

Another critical transformation involves the reaction of 4-hydrazinoquinoline with single-carbon electrophiles such as orthoesters, acid chlorides, or carboxylic acids to form the[1][12][13]triazolo[4,3-a]quinoline ring system.[9][14] This scaffold is present in various pharmacologically active molecules.[15] The reaction typically involves the formation of an acylhydrazide or formimidate intermediate, which then undergoes dehydrative cyclization.

}

Caption: Pathway to[1][12][13]Triazolo[4,3-a]quinolines.-

Reaction Setup: Suspend 4-hydrazinoquinoline (1.0 eq) in an excess of triethyl orthoformate.

-

Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

-

Heating: Heat the mixture to reflux for 4-8 hours. The progress of the reaction can be monitored by TLC.

-

Solvent Removal: After the reaction is complete, remove the excess triethyl orthoformate under reduced pressure.

-

Isolation: Treat the residue with a non-polar solvent like hexane or ether to induce precipitation.

-

Purification: Collect the solid by filtration and recrystallize from a suitable solvent like ethyl acetate or ethanol to yield the pure triazoloquinoline product.

Oxidative Dimerization: Formation of Pyridazino-diquinolines

Under certain conditions, particularly when heated in a solvent like pyridine, 4-hydrazinylquinolin-2(1H)-ones (a related scaffold) can undergo an unusual autoxidation and dimerization cascade.[1][12] This reaction leads to the formation of complex pentacyclic pyridazino[4,3-c:5,6-c′]diquinoline structures. While not a direct reaction of 4-hydrazinoquinoline itself, it highlights the susceptibility of the hydrazine moiety to oxidation, a reactivity pattern that can be exploited for the synthesis of unique, larger ring systems. The proposed mechanism involves the oxidation of two hydrazine molecules, which then couple to form the central pyridazine ring.[1]

| Reactant | Conditions | Product | Yield | Reference |

| 4-Hydrazinylquinolin-2(1H)-one | Pyridine, Reflux, 6-12h | Pyridazino[4,3-c:5,6-c′]diquinoline | Good | [1][12] |

| 1-Ethyl-4-hydroxyquinolin-2(1H)-one | Hydrazine Hydrate, o-DCB, Reflux | Diquinopyridazine | 41% | [1] |

Applications in Drug Development and Medicinal Chemistry

The synthetic accessibility of diverse heterocyclic systems from 4-hydrazinoquinoline makes it an invaluable starting material in drug discovery. The resulting scaffolds often serve as bioisosteres for other known pharmacophores or as novel cores for library synthesis.

| Scaffold Derived from 4-Hydrazinoquinoline | Therapeutic Area / Biological Activity | Representative Example |

| Pyrazolo[4,3-c]quinolines | Anti-inflammatory, Anticancer | Inhibition of nitric oxide (NO) production, β-glucuronidase inhibition.[6] |

| [1][12][13]Triazolo[4,3-a]quinolines | Anticancer, Antimicrobial, Antiviral | Cytotoxic activity against melanoma cell lines.[14] |

| Quinolin-4-ylhydrazones | Antimicrobial, Antitubercular | Precursors for cyclized products with enhanced activity.[13] |

| Quinazoline Derivatives | Anticancer, Antimicrobial | Inhibition of EGFR signaling pathways, VEGFR inhibition.[5][16] |

The ability to readily modify the substituents on the quinoline ring or on the reagents used for cyclization allows for fine-tuning of the physicochemical and pharmacological properties of the final compounds, a critical aspect of lead optimization in drug development.

Conclusion

4-Hydrazinoquinoline is a powerful and versatile synthon whose value is derived from the predictable and efficient reactivity of its hydrazine group. Through straightforward condensation and cyclization reactions, it provides access to a rich variety of fused heterocyclic systems, including the medicinally important pyrazolo[4,3-c]quinolines and[1][12][13]triazolo[4,3-a]quinolines. The protocols and mechanistic insights provided in this guide serve as a foundational resource for chemists aiming to exploit the full synthetic potential of this remarkable building block in the pursuit of novel therapeutic agents.

References

-

Al-Tel, T. H., Al-Qawasmeh, R. A., Voelter, W., & Hauk, P. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 27(7), 2125. [Link]

-

Al-Tel, T. H., Al-Qawasmeh, R. A., Voelter, W., & Hauk, P. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c']diquinoline-6,7(5H,8H)-diones. PubMed. [Link]

-

Various Authors. (n.d.). 4-Quinoline and isoquinoline hydrazone derivatives. ResearchGate. [Link]

-

Daher, E., et al. (2022).[1][12][13]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines. Molecules, 27(23), 8219. [Link]

-

Various Authors. (n.d.). Cyclization Reactions of Hydrazones. Part 28. Synthesis of Some[1][12][13]Triazino[5,6-b]quinoline Derivatives. ResearchGate. [Link]

-

Various Authors. (n.d.). Scheme 16: Synthesis of[1][12][13]triazolo[4,3-a]quinolines. ResearchGate. [Link]

-

El-Hashash, M. A., et al. (2011). Reactivity of 2-ethoxyquinazolin-4-yl hydrazine and its use in synthesis of novel quinazoline derivatives of antimicrobial activity. Global journal of health science, 4(1), 174–183. [Link]

-

Wang, Z., et al. (2020). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 25(18), 4288. [Link]

-

Various Authors. (n.d.). Synthesis of pyrazolo[3,4-b]quinoline 4 by reaction of 5-aminopyrazolone 1, dimedone 2, and aromatic aldehyde 3 in presence of catalyst. ResearchGate. [Link]

- Belley, M. J., et al. (1993). Hydrazine synthesis.

-

Rezvanian, A., et al. (2023). Pyrazole-promoted synthesis of pyrrolo[3,4-c]quinoline-1,3-diones in a novel diketene-based reaction. Frontiers in Chemistry, 11, 1219986. [Link]

-

El-Hashash, M. A., et al. (2011). Reactivity of 2-Ethoxyquinazolin-4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity. Global Journal of Health Science, 4(1), 174-183. [Link]

-

Various Authors. (2004). A new synthesis of triazolo[4,5-g]quinolines and unexpected ring reduced products by treatment with hydrazine hydrate. Semantic Scholar. [Link]

-

Scott, J. S., et al. (2018). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 8(59), 33793-33800. [Link]

-

Various Authors. (1975). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254. Chemicke Zvesti. [Link]

-

Strakov, A. Ya., Krasnova, A. A., & Petrova, M. V. (1996). ChemInform Abstract: Reactions of 4‐Hydrazinoquinazoline with Derivatives of 1,3‐ Cyclandiones. ChemInform, 27(36). [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Hydrazinoquinoline. PubChem Compound Database. [Link]

-

Hsieh, M.-T., et al. (2012). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. Molecules, 17(1), 150-161. [Link]

-

Various Authors. (n.d.). Synthesis and reactions of a new series of 1,2,4-triazolo[4,3-c] quinazolines. ResearchGate. [Link]

-

Ferreira, R. J., et al. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 26(23), 7378. [Link]

-

Hu, L., et al. (2022). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 27(19), 6296. [Link]

-

Csonka, R., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(16), 4947. [Link]

-

Various Authors. (n.d.). Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives. ResearchGate. [Link]

-

Hu, L., et al. (2022). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. Preprints.org. [Link]

-

Wikipedia contributors. (2023). Condensation reaction. Wikipedia. [Link]

-

Li, L., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. International Journal of Molecular Sciences, 14(11), 21546-21560. [Link]

-

Sweeting, L. M. (1999). Using Condensation Reactions for Synthesis. TigerWeb. [Link]

-

Various Authors. (2020). Condensation reactions of aldehydes and Ketones with phenylhydrazine and 2,4-DNP. YouTube. [Link]

-

Various Authors. (1976). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1. [Link]

Sources

- 1. Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones | MDPI [mdpi.com]

- 2. chempap.org [chempap.org]

- 3. 4-Hydrazinoquinoline | C9H9N3 | CID 7020411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. google.com [google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Autoxidation of 4-Hydrazinylquinolin-2(1 H)-one; Synthesis of Pyridazino[4,3- c:5,6- c']diquinoline-6,7(5 H,8 H)-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Reactivity of 2-ethoxyquinazolin- 4-yl hydrazine and its use in synthesis of novel quinazoline derivatives of antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Research Applications of 4-Hydrazinoquinoline Hydrochloride: A Versatile Scaffold for Drug Discovery and Analytical Chemistry

This guide provides an in-depth exploration of the potential research applications of 4-Hydrazinoquinoline hydrochloride. Moving beyond a simple catalogue of facts, we will delve into the mechanistic rationale and strategic considerations that position this compound as a valuable tool for researchers in medicinal chemistry, drug development, and advanced analytical sciences. Our focus will be on the "why" and "how"—elucidating the scientific principles that underpin its utility and providing actionable experimental frameworks.

Introduction: The Power of Privileged Scaffolds

In the landscape of modern drug discovery, the concept of "privileged scaffolds" is paramount. These are molecular frameworks that are capable of binding to multiple biological targets, offering a rich starting point for the development of novel therapeutics. The quinoline ring system is a quintessential example of such a scaffold, forming the core of numerous approved drugs with activities ranging from anticancer to antimalarial.[1][2][3] The inherent biological significance of the quinoline moiety is further amplified when functionalized with a hydrazine group. The hydrazide-hydrazone motif (–(C=O)NHN=CH) is a well-established pharmacophore known to contribute to a wide array of biological activities.[1][4]

4-Hydrazinoquinoline hydrochloride, by combining these two powerful structural features, presents itself as a highly versatile and promising building block for chemical innovation. Its hydrochloride salt form ensures improved solubility and stability, making it an ideal starting material for a variety of synthetic transformations.

| Property | Value | Source |

| Molecular Formula | C₉H₉N₃·HCl | [5] |

| Molecular Weight | 195.65 g/mol | [5] |

| CAS Number | 68500-41-4 | [5] |

| Synonyms | 4-hydrazinylquinoline hydrochloride | [5] |

Application I: A Central Scaffold for Anticancer Drug Discovery

The quinoline nucleus is a well-established platform for the development of anticancer agents, with derivatives demonstrating efficacy against a broad spectrum of cancers including breast, prostate, and neuroblastoma.[1][6] These compounds can exert their cytotoxic effects through diverse mechanisms such as inducing apoptosis, inhibiting angiogenesis, and arresting the cell cycle.[1] The incorporation of a hydrazine moiety to create quinoline-hydrazide or quinoline-hydrazone derivatives has been shown to be a particularly fruitful strategy for enhancing anticancer potency.[1][7]

Mechanistic Rationale

The hydrazine group in 4-hydrazinoquinoline hydrochloride is a nucleophilic center that readily reacts with aldehydes and ketones to form stable hydrazone linkages. This reactivity is the cornerstone of its application in combinatorial library synthesis. By reacting 4-hydrazinoquinoline with a diverse panel of aromatic or heterocyclic aldehydes, researchers can rapidly generate a library of novel quinoline-hydrazone derivatives. These derivatives can then be screened for cytotoxic activity against various cancer cell lines. The variability in the aldehyde component allows for a systematic exploration of the structure-activity relationship (SAR), enabling the optimization of potency and selectivity.[7] For instance, certain substitutions on the aldehyde-derived aryl ring can lead to enhanced binding to target proteins or improved pharmacokinetic properties.

Experimental Workflow: Synthesis and Screening of a Quinoline-Hydrazone Library

The following workflow outlines a typical procedure for the synthesis and preliminary screening of a small library of quinoline-hydrazone derivatives derived from 4-hydrazinoquinoline hydrochloride.

Caption: Workflow for synthesis and screening of quinoline-hydrazones.

Detailed Protocol: Synthesis of a Representative Quinoline-Hydrazone Derivative

This protocol describes the synthesis of a generic (E)-N'-((quinolin-4-yl)methylene)hydrazide derivative, a common structural motif in this class of compounds.

Materials:

-

4-Hydrazinoquinoline hydrochloride

-

Substituted aromatic aldehyde (e.g., 4-nitrobenzaldehyde)

-

Ethanol (absolute)

-

Glacial acetic acid (catalytic amount)

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

Dissolution: Dissolve 1 mmol of 4-hydrazinoquinoline hydrochloride in 20 mL of absolute ethanol in a round-bottom flask. A gentle warming may be required to achieve complete dissolution.

-

Addition of Aldehyde: To the solution, add 1.1 mmol of the selected aldehyde.

-

Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[6][8]

Application II: Building Block for Antimicrobial and Antimalarial Agents

The quinoline scaffold is historically significant in the fight against infectious diseases, with quinine and its synthetic analogs like chloroquine being cornerstone antimalarial drugs.[2] The combination of a quinoline ring with a hydrazone moiety has been shown to yield compounds with potent antimicrobial, antitubercular, and antileishmanial activities.[2][4]

Rationale for Development

The emergence of drug-resistant strains of bacteria, fungi, and parasites necessitates the continuous development of new therapeutic agents. 4-Hydrazinoquinoline hydrochloride provides a readily available starting material for the synthesis of novel quinoline-based hydrazones that can be screened for antimicrobial and antiprotozoal activity. The mechanism of action for these compounds can be varied, but often involves the chelation of essential metal ions or the inhibition of key enzymes in the pathogen's metabolic pathways.

Synthetic Strategy: Heterocyclic Hydrazones

A promising strategy involves the reaction of 4-hydrazinoquinoline hydrochloride with heteroaromatic aldehydes. This approach allows for the introduction of additional nitrogen, oxygen, or sulfur atoms into the final molecule, which can be crucial for establishing interactions with biological targets and for modulating the physicochemical properties of the compound.

Caption: Synthesis of antimicrobial quinoline-hydrazones.

Application III: A Novel Reagent for Bioanalytical Chemistry

Beyond its role in medicinal chemistry, the reactive hydrazine group of 4-hydrazinoquinoline hydrochloride suggests its potential as a derivatization agent in analytical chemistry, particularly for enhancing the detection of small molecules by Liquid Chromatography-Mass Spectrometry (LC-MS).

The Challenge of Small Molecule Analysis

Many biologically important small molecules, such as short-chain carboxylic acids, aldehydes, and ketones, lack strong chromophores or are not easily ionizable, making their detection by LC-MS challenging. Chemical derivatization is a powerful technique to overcome these limitations by introducing a tag that improves chromatographic retention and ionization efficiency.

Proposed Application and Workflow

Inspired by the successful application of 2-hydrazinoquinoline as a derivatization agent for carboxylic acids, aldehydes, and ketones, it is highly plausible that 4-hydrazinoquinoline could serve a similar purpose.[9][10][11] The quinoline moiety would act as a charge-carrying tag, facilitating sensitive detection in positive ion mode mass spectrometry.

Proposed Derivatization Reactions:

-

For Aldehydes and Ketones: A straightforward condensation reaction to form a hydrazone.

-

For Carboxylic Acids: A two-step reaction involving activation of the carboxylic acid (e.g., with EDC or a combination of triphenylphosphine and 2,2'-dipyridyl disulfide) followed by reaction with 4-hydrazinoquinoline to form a stable hydrazide.[9]

Caption: Workflow for LC-MS analysis using 4-hydrazinoquinoline.

Protocol: Derivatization of Carbonyls in a Biological Matrix

Materials:

-

4-Hydrazinoquinoline hydrochloride

-

Acetonitrile

-

Formic acid

-

Biological sample extract (e.g., deproteinized plasma)

Procedure:

-

Reagent Preparation: Prepare a 10 mM solution of 4-hydrazinoquinoline hydrochloride in acetonitrile.

-

Derivatization: To 50 µL of the biological sample extract, add 100 µL of the derivatization reagent. Add 5 µL of 1% formic acid in acetonitrile to catalyze the reaction.

-

Incubation: Incubate the mixture at 60°C for 30 minutes.

-

Analysis: After cooling to room temperature, inject an aliquot of the reaction mixture directly into the LC-MS system for analysis.

Conclusion: A Molecule of Untapped Potential

4-Hydrazinoquinoline hydrochloride is more than just a chemical intermediate; it is a gateway to a vast chemical space with significant potential in both therapeutic and analytical domains. Its straightforward reactivity, combined with the proven biological and analytical utility of its constituent scaffolds, makes it an invaluable tool for researchers. From the rational design of next-generation anticancer and antimicrobial agents to the development of sensitive new methods for metabolomics, the applications of 4-hydrazinoquinoline hydrochloride are broad and compelling. This guide has outlined several key research avenues, providing both the strategic rationale and practical experimental frameworks to empower scientists to unlock the full potential of this versatile molecule.

References

-

Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. MDPI. [Link]

-

Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. PubMed Central. [Link]

-

Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed Central. [Link]

-

Hydrazide-hydrazone-quinoline hybrids with antimicrobial activity. ResearchGate. [Link]

-

Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. Future Medicinal Chemistry. [Link]

-

Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. MDPI. [Link]

-

Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. National Center for Biotechnology Information. [Link]

-

4-Hydrazinoquinoline | C9H9N3. PubChem. [Link]

-

Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. National Center for Biotechnology Information. [Link]

-

2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. National Center for Biotechnology Information. [Link]

-

2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. ResearchGate. [Link]

-

Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. [Link]

-

2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Semantic Scholar. [Link]

-

(PDF) Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate. [Link]

-

Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High. Journal of Drug Delivery and Therapeutics. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis | Semantic Scholar [semanticscholar.org]

Navigating the Chemistry of 4-Hydrazinoquinoline Hydrochloride: A Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth technical overview of 4-Hydrazinoquinoline hydrochloride, a versatile yet hazardous chemical compound. As a Senior Application Scientist, the aim is to move beyond a simple recitation of safety data, instead offering a holistic understanding of its properties, reactivity, and the rationale behind the recommended handling procedures. This document is structured to empower researchers to work confidently and safely with this valuable synthetic building block.

Core Chemical Identity and Hazard Profile

4-Hydrazinoquinoline hydrochloride (CAS No: 68500-41-4) is the hydrochloride salt of 4-hydrazinylquinoline.[1] The presence of the hydrazine moiety dictates its chemical reactivity and is the primary driver of its toxicological profile. Hydrazine and its derivatives are known for their potential to cause severe skin burns, eye damage, and may be toxic if inhaled or absorbed through the skin.[2] Furthermore, some hydrazine compounds are suspected carcinogens.[2][3] Therefore, a comprehensive understanding of these risks is paramount before any laboratory work commences.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Hydrazinoquinoline hydrochloride is presented below. This data is essential for planning experiments, including solvent selection and reaction setup.

| Property | Value | Source |

| Molecular Formula | C₉H₉N₃•HCl | [1] |

| Molecular Weight | 195.65 g/mol | [1] |

| Appearance | Light yellow to brown powder/crystal | [4] |

| Melting Point | 140.0 to 145.0 °C | [4] |

| Solubility | Soluble in Methanol | [4] |

GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. While a specific, comprehensive GHS classification for 4-Hydrazinoquinoline hydrochloride is not uniformly available across all supplier safety data sheets, the hazards can be inferred from related compounds and the parent hydrazine molecule. The primary hazards associated with similar hydrazine derivatives include:

-

Acute Toxicity (Oral, Dermal, Inhalation): Harmful or toxic if swallowed, in contact with skin, or if inhaled.[2]

-

Skin Corrosion/Irritation: Causes skin irritation and potentially severe burns.[2]

-

Serious Eye Damage/Irritation: Causes serious eye damage.[2]

-

Respiratory or Skin Sensitization: May cause an allergic skin reaction.[2]

The "Why" Behind the "How": Understanding Reactivity and Incompatibilities

The hydrazine group (-NHNH₂) in 4-Hydrazinoquinoline hydrochloride is a strong nucleophile and a reducing agent. This dual reactivity is the foundation of its utility in synthesis but also the source of its hazards.

-

Nucleophilicity: The lone pair of electrons on the terminal nitrogen atom makes it highly reactive towards electrophiles. This is the basis for its use in forming hydrazones with aldehydes and ketones, a key reaction in derivatization for analytical purposes and in the synthesis of heterocyclic compounds.[5][6][7]

-

Reducing Properties: Hydrazines can be oxidized, and in the process, reduce other substances. This makes them incompatible with strong oxidizing agents, as vigorous and potentially explosive reactions can occur.[8]

-

Incompatibilities: It is crucial to avoid contact with strong oxidizing agents and strong acids.[8] Contact with metals may liberate hydrogen gas, creating a fire or explosion hazard.[9]

A Self-Validating System for Safe Handling: From Receipt to Disposal

The following protocols are designed to create a self-validating system of safety, where each step reinforces best practices and minimizes the risk of exposure.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The primary principle of handling hazardous chemicals is to minimize exposure through a hierarchy of controls.

Engineering Controls:

-

Fume Hood: All work with 4-Hydrazinoquinoline hydrochloride, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood.[10][11] This is the most critical engineering control to prevent inhalation of the powdered chemical or any vapors.

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE):

The selection of appropriate PPE is the final barrier between the researcher and the chemical.

-

Hand Protection: Wear nitrile or neoprene gloves.[12] Double gloving is recommended, especially when handling larger quantities or for prolonged periods. Always consult the glove manufacturer's resistance chart for specific breakthrough times.

-

Eye Protection: Chemical safety goggles are mandatory.[11] A face shield should be worn over the goggles, particularly when there is a risk of splashing.[11][12]

-

Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[12]

-

Respiratory Protection: In most cases, working within a fume hood provides adequate respiratory protection.[11] If there is a potential for exposure outside of a fume hood, a respirator with appropriate cartridges for organic vapors and particulates should be used, in accordance with a comprehensive respiratory protection program.[13]

Experimental Workflow: Safe Handling of 4-Hydrazinoquinoline hydrochloride

Sources

- 1. scbt.com [scbt.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. 2-Hydrazinoquinoline | 15793-77-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 7-クロロ-4-ヒドラジノキノリン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Reactivity of 2-Ethoxyquinazolin- 4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. files.dep.state.pa.us [files.dep.state.pa.us]

- 10. reddit.com [reddit.com]

- 11. ehs.unm.edu [ehs.unm.edu]

- 12. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 13. Hydrazine - Wikipedia [en.wikipedia.org]

Methodological & Application

Synthesis of Pyrazolo[3,4-b]quinolines: A Detailed Guide for Researchers Utilizing 4-Hydrazinoquinoline HCl

Introduction: The Significance of the Pyrazolo[3,4-b]quinoline Scaffold

The fusion of pyrazole and quinoline ring systems creates the pyrazolo[3,4-b]quinoline scaffold, a heterocyclic framework of significant interest in medicinal chemistry and materials science.[1][2] These compounds have garnered attention due to their diverse and potent biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The unique electronic and structural features of this scaffold make it a privileged structure in the design of novel therapeutic agents and functional materials. This guide provides a comprehensive overview and detailed protocols for the synthesis of pyrazolo[3,4-b]quinolines, with a specific focus on the versatile and accessible starting material, 4-hydrazinoquinoline hydrochloride.

Strategic Approach to Synthesis: The Cyclocondensation Pathway

The most direct and convergent approach to the pyrazolo[3,4-b]quinoline core from 4-hydrazinoquinoline is the cyclocondensation reaction with a 1,3-dicarbonyl compound or its synthetic equivalent. This strategy leverages the nucleophilic nature of the hydrazine moiety to form the pyrazole ring fused to the quinoline backbone.

Reaction Mechanism: A Step-by-Step Look at Pyrazole Ring Formation

The reaction proceeds through an initial condensation of the more nucleophilic nitrogen of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. Subsequent intramolecular cyclization, driven by the attack of the second nitrogen of the hydrazine onto the remaining carbonyl group, followed by dehydration, leads to the formation of the stable aromatic pyrazole ring. The use of 4-hydrazinoquinoline HCl necessitates the addition of a base to liberate the free hydrazine for the initial nucleophilic attack.

Figure 1: General workflow for the synthesis of pyrazolo[3,4-b]quinolines from 4-hydrazinoquinoline HCl.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the synthesis of representative pyrazolo[3,4-b]quinolines using 4-hydrazinoquinoline HCl and common 1,3-dicarbonyl compounds.

Protocol 1: Synthesis of 3-Methyl-1H-pyrazolo[3,4-b]quinoline

This protocol details the reaction of 4-hydrazinoquinoline HCl with ethyl acetoacetate.

Materials:

-

4-Hydrazinoquinoline hydrochloride

-

Ethyl acetoacetate

-

Absolute ethanol

-

Triethylamine

-

Distilled water

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-hydrazinoquinoline hydrochloride (1.96 g, 10 mmol) in absolute ethanol (40 mL).

-

Base Addition: To the suspension, add triethylamine (1.5 mL, 11 mmol) to liberate the free hydrazine. Stir the mixture for 10 minutes at room temperature.

-

Addition of Dicarbonyl: Add ethyl acetoacetate (1.30 g, 10 mmol) to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain reflux for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Reduce the solvent volume to approximately half under reduced pressure.

-

Precipitation: Pour the concentrated reaction mixture into ice-cold water (100 mL) with stirring. A solid precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude product from ethanol to afford pure 3-methyl-1H-pyrazolo[3,4-b]quinoline.

Protocol 2: Synthesis of 3,4-Dimethyl-1H-pyrazolo[3,4-b]quinoline

This protocol outlines the synthesis using acetylacetone as the 1,3-dicarbonyl component.

Materials:

-

4-Hydrazinoquinoline hydrochloride

-

Acetylacetone (2,4-pentanedione)

-

Glacial acetic acid

-

Distilled water

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask, dissolve 4-hydrazinoquinoline hydrochloride (0.98 g, 5 mmol) in glacial acetic acid (20 mL).

-

Addition of Dicarbonyl: Add acetylacetone (0.50 g, 5 mmol) to the solution.

-

Reflux: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice (50 g).

-

Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and a precipitate forms.

-

Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with water.

-

Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure 3,4-dimethyl-1H-pyrazolo[3,4-b]quinoline.

Data Presentation: A Summary of Synthetic Outcomes

The following table summarizes the expected outcomes for the synthesis of various pyrazolo[3,4-b]quinoline derivatives using the described methodologies.

| 1,3-Dicarbonyl Compound | Product | Typical Reaction Conditions | Expected Yield | Melting Point (°C) | Key Analytical Data |

| Ethyl acetoacetate | 3-Methyl-1H-pyrazolo[3,4-b]quinoline | Ethanol, Triethylamine, Reflux | 75-85% | 188-190 | ¹H NMR (CDCl₃): δ 2.6 (s, 3H, CH₃), 7.4-8.2 (m, 5H, Ar-H), 8.8 (d, 1H, Ar-H), 11.5 (br s, 1H, NH) |

| Acetylacetone | 3,4-Dimethyl-1H-pyrazolo[3,4-b]quinoline | Glacial Acetic Acid, Reflux | 70-80% | 210-212 | ¹H NMR (CDCl₃): δ 2.5 (s, 3H, CH₃), 2.7 (s, 3H, CH₃), 7.3-8.1 (m, 4H, Ar-H), 11.2 (br s, 1H, NH) |

| Dibenzoylmethane | 3,4-Diphenyl-1H-pyrazolo[3,4-b]quinoline | Ethanol, Cat. Acetic Acid, Reflux | 65-75% | 245-247 | ¹H NMR (DMSO-d₆): δ 7.2-8.3 (m, 15H, Ar-H), 13.8 (br s, 1H, NH) |

Applications in Drug Discovery and Development

The pyrazolo[3,4-b]quinoline scaffold is a cornerstone in the development of new therapeutic agents. Its structural versatility allows for the fine-tuning of pharmacological properties, leading to the discovery of compounds with a wide range of biological activities.

Figure 2: Key therapeutic applications of the pyrazolo[3,4-b]quinoline scaffold.

Antimicrobial and Antiviral Activity

Numerous studies have demonstrated the potent antimicrobial and antiviral activities of pyrazolo[3,4-b]quinoline derivatives. These compounds have shown efficacy against a range of bacterial and viral strains, making them promising candidates for the development of new anti-infective drugs.

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazolo[3,4-b]quinolines has also been explored. Certain derivatives have been found to inhibit key inflammatory mediators, suggesting their utility in treating inflammatory disorders.

Conclusion and Future Perspectives

The synthesis of pyrazolo[3,4-b]quinolines via the cyclocondensation of 4-hydrazinoquinoline HCl with 1,3-dicarbonyl compounds offers a robust and efficient route to this important class of heterocyclic compounds. The straightforward nature of the reaction, coupled with the ready availability of the starting materials, makes this an attractive method for both academic research and industrial applications. The continued exploration of the chemical space around the pyrazolo[3,4-b]quinoline scaffold is expected to yield novel compounds with enhanced biological activities and material properties, further solidifying its importance in chemical and pharmaceutical sciences.

References

-

Danel, A., Gondek, E., Kucharek, M., Szlachcic, P., & Gut, A. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775. [Link]

-

El-Sayed, O. A., & Aboul-Enein, H. Y. (2001). Synthesis and Antimicrobial Activity of Novel Pyrazolo[3,4-b]quinoline Derivatives. Archiv der Pharmazie, 334(4), 117-120. [Link]

Sources

Application Notes and Protocols for the Synthesis of Schiff Bases from 4-Hydrazinoquinoline Hydrochloride

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the preparation, characterization, and potential applications of Schiff bases derived from 4-hydrazinoquinoline hydrochloride. The quinoline scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of therapeutic agents.[1][2][3] The formation of Schiff bases (or hydrazones) from the versatile 4-hydrazinoquinoline precursor opens a gateway to a vast chemical space of novel molecules with significant therapeutic potential. This guide emphasizes the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature.

Introduction: The Significance of Quinoline-Based Schiff Bases

Quinoline and its derivatives are heterocyclic compounds that have consistently demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anticonvulsant, antimalarial, and anti-inflammatory properties.[1][3] The incorporation of an azomethine group (-C=N-) through the formation of a Schiff base is a well-established strategy in medicinal chemistry to enhance the biological activity of a parent molecule.[4][5][6]

The Schiff bases derived from 4-hydrazinoquinoline are of particular interest due to the combined pharmacophoric features of the quinoline ring and the hydrazone linkage. This combination can lead to compounds with enhanced biological profiles, potentially acting through mechanisms such as enzyme inhibition or DNA intercalation.[7] The synthesis is typically a straightforward condensation reaction, making this class of compounds highly accessible for screening and development.[8][9]

Reaction Mechanism and Rationale

The formation of a Schiff base from 4-hydrazinoquinoline hydrochloride and an aldehyde or ketone is a nucleophilic addition-elimination reaction.[10] The hydrochloride salt must first be neutralized to free the hydrazine moiety, which then acts as the nucleophile.